2-[(E)-[[4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-yl]hydrazinylidene]methyl]phenol
Overview
Description
2-[(E)-[[4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-yl]hydrazinylidene]methyl]phenol is a complex organic compound that belongs to the class of hydrazones. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with dimethoxyphenyl and methylphenyl groups. The presence of these substituents imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-[[4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-yl]hydrazinylidene]methyl]phenol typically involves the condensation of 4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-amine with salicylaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques. Industrial production may also involve the use of automated reactors and continuous flow systems to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-[[4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-yl]hydrazinylidene]methyl]phenol can undergo various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The hydrazone moiety can be reduced to form hydrazines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydrazines and reduced aromatic compounds.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
2-[(E)-[[4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-yl]hydrazinylidene]methyl]phenol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Studied for its potential therapeutic properties, including anticancer, antibacterial, and antifungal activities.
Industry: Utilized in the development of new materials and as a component in various chemical processes.
Mechanism of Action
The mechanism of action of 2-[(E)-[[4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-yl]hydrazinylidene]methyl]phenol involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, potentially disrupting metabolic pathways. The hydrazone moiety may also interact with nucleic acids, affecting gene expression and cellular functions. The exact pathways and targets depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
- **4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)](furan-2-yl)methanone
- **Ethyl (E)-4-(2,4-dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- **2-(3,4-Dimethoxyphenyl)ethanol
Uniqueness
2-[(E)-[[4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-yl]hydrazinylidene]methyl]phenol is unique due to its specific combination of substituents on the pyrimidine ring and the presence of the hydrazone moiety. This structure imparts distinct chemical reactivity and biological activity, differentiating it from other similar compounds.
Properties
IUPAC Name |
2-[(E)-[[4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-yl]hydrazinylidene]methyl]phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O3/c1-17-8-10-18(11-9-17)21-15-22(19-12-13-24(32-2)25(14-19)33-3)29-26(28-21)30-27-16-20-6-4-5-7-23(20)31/h4-16,31H,1-3H3,(H,28,29,30)/b27-16+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIXDPFUYJOOTOY-JVWAILMASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NC(=N2)NN=CC3=CC=CC=C3O)C4=CC(=C(C=C4)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=CC(=NC(=N2)N/N=C/C3=CC=CC=C3O)C4=CC(=C(C=C4)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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